Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 477490-13-4
VCID: VC4309271
InChI: InChI=1S/C18H15NO3S/c1-11-7-3-4-8-12(11)17(20)19-15-13-9-5-6-10-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20)
SMILES: CC1=CC=CC=C1C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Molecular Formula: C18H15NO3S
Molecular Weight: 325.38

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate

CAS No.: 477490-13-4

Cat. No.: VC4309271

Molecular Formula: C18H15NO3S

Molecular Weight: 325.38

* For research use only. Not for human or veterinary use.

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate - 477490-13-4

Specification

CAS No. 477490-13-4
Molecular Formula C18H15NO3S
Molecular Weight 325.38
IUPAC Name methyl 3-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C18H15NO3S/c1-11-7-3-4-8-12(11)17(20)19-15-13-9-5-6-10-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Standard InChI Key FRCUDOUINIYEAP-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC

Introduction

Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene category. This compound features a benzene ring fused to a thiophene ring, with an amido group and a methyl group attached, contributing to its unique chemical properties and biological activities. Despite the lack of specific information on this exact compound in the provided sources, related compounds like methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate offer insights into synthesis and potential applications.

Synthesis of Related Benzothiophene Compounds

The synthesis of related benzothiophene compounds typically involves condensation reactions. For instance, methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate is synthesized through a condensation reaction between 3-methylbenzoic acid and benzo[b]thiophene-2-carboxylic acid under basic conditions, using reagents like sodium bicarbonate and chloroform. This process can be adapted for the synthesis of methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate by substituting the appropriate starting materials.

Potential Applications

Benzothiophene derivatives have shown promise in various fields, including medicinal chemistry. For example, some benzothiophene compounds have been explored as antitumor agents due to their ability to inhibit microtubule polymerization . While specific applications for methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate are not documented, its structural similarity to other active compounds suggests potential in similar areas.

Research Findings and Data

Given the lack of direct information on methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate, we rely on related compounds for insights into their chemical and biological properties. For instance, methyl 3-methylbenzo[b]thiophene-2-carboxylate has a molecular weight of 206.26 g/mol and is classified under PubChem CID 268658 .

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